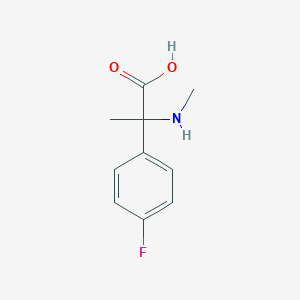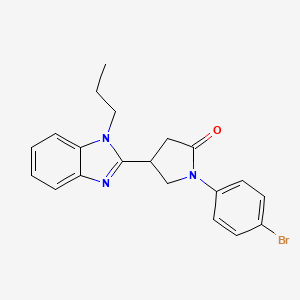![molecular formula C13H17BrN2O2 B2548590 Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate CAS No. 1457269-57-6](/img/structure/B2548590.png)
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves several steps. One common method includes the reaction of 5-bromopyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl acetate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Chemical Reactions Analysis
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in the development of biochemical assays and as a probe to study biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate can be compared with similar compounds such as:
Methyl 2-(5-bromopyridin-2-yl)acetate: This compound lacks the piperidine ring, making it less versatile in forming hydrogen bonds.
5-Bromopyridine-3-carboxylic acid methyl ester: This compound has a carboxylic acid group instead of an acetate group, which affects its reactivity and solubility.
The presence of both the bromopyridine and piperidine moieties in this compound makes it unique and valuable for various applications.
Properties
IUPAC Name |
methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-13(17)8-11-4-2-3-7-16(11)12-6-5-10(14)9-15-12/h5-6,9,11H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYNZRYDDZRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCN1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-Dimethylphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2548508.png)

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
![6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2548519.png)
![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2548520.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
![1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2548525.png)
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)



